chemical structure and properties of 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol
chemical structure and properties of 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol
An In-depth Technical Guide to 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol, a novel biaryl phenol scaffold with significant potential in medicinal chemistry. Due to its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy-substituted phenyl ring, this compound is predicted to possess modulated physicochemical properties and distinct biological activities. This document outlines a robust synthetic pathway for its preparation via a Suzuki-Miyaura cross-coupling reaction, details protocols for its complete spectroscopic and analytical characterization, and explores its potential therapeutic applications based on established structure-activity relationships of related fluorinated compounds. The strategic incorporation of fluorine and the trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making this scaffold a compelling candidate for further investigation in drug discovery programs.[1][2]
Chemical Identity and Predicted Physicochemical Properties
The precise structure of 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol integrates key pharmacophoric elements known to influence a molecule's pharmacokinetic and pharmacodynamic profile. The IUPAC name for this compound is 3-Fluoro-5-(4-(trifluoromethoxy)phenyl)phenol. As of the writing of this guide, a dedicated CAS number has not been assigned, reflecting its status as a novel chemical entity.
Molecular Structure:
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Formula: C₁₃H₈F₄O₂
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Molecular Weight: 288.20 g/mol
The electronic properties of this molecule are dictated by the interplay of its substituents. The phenolic hydroxyl group acts as a hydrogen bond donor and can be ionized at physiological pH. The fluorine atom and the trifluoromethoxy group are both strongly electron-withdrawing, which is expected to lower the pKa of the phenolic proton compared to unsubstituted phenol, thereby increasing its acidity.[3] The trifluoromethoxy group, in particular, is a well-established bioisostere for other functionalities and is known for its high metabolic stability and ability to increase lipophilicity.[2]
A summary of the predicted physicochemical properties for 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol is presented below, based on computational models and comparative analysis with structurally related compounds.
| Property | Predicted Value | Rationale and Significance in Drug Discovery |
| pKa | 8.0 - 9.0 | The electron-withdrawing nature of the fluorine and trifluoromethoxy groups is expected to increase the acidity of the phenolic hydroxyl group (Phenol pKa ≈ 10). This modulation can be critical for optimizing interactions with biological targets.[3] |
| logP | 4.0 - 4.5 | The trifluoromethoxy group significantly increases lipophilicity (Hansch π value of +1.04), which can enhance membrane permeability and improve oral bioavailability. A balanced logP is crucial for drug-likeness.[2] |
| Polar Surface Area | 29.46 Ų | This value is typical for small phenolic compounds and suggests good potential for passive diffusion across biological membranes. |
| Hydrogen Bond Donors | 1 | The single phenolic hydroxyl group allows for critical hydrogen bonding interactions with target proteins. |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | The oxygen atoms of the hydroxyl and trifluoromethoxy groups can act as hydrogen bond acceptors, contributing to binding affinity. |
Proposed Synthesis via Suzuki-Miyaura Coupling
The creation of the biaryl C-C bond is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is well-suited for coupling fluorinated aryl halides with arylboronic acids and generally offers high yields and functional group tolerance.[4][5][6][7] The proposed synthetic route involves the coupling of 3-bromo-5-fluorophenol with (4-(trifluoromethoxy)phenyl)boronic acid.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-5-fluorophenol (1.0 eq.), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) to the flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Spectroscopic and Analytical Characterization
The structural elucidation of the synthesized compound relies on a combination of modern spectroscopic techniques. The following section details the expected spectral characteristics and provides a generalized protocol for data acquisition.
Predicted NMR and Mass Spectrometry Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (δ 6.5-7.5 ppm), showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. - Hydroxyl Proton: A broad singlet (δ 5.0-6.0 ppm, solvent dependent) corresponding to the phenolic -OH group. |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). Carbons bonded to fluorine will appear as doublets with large coupling constants (JC-F). The carbon of the trifluoromethoxy group will appear as a quartet (JC-F ≈ 255 Hz).[8] |
| ¹⁹F NMR | - Aromatic Fluorine: A singlet or multiplet (due to coupling with protons) in the typical range for aryl fluorides (δ -110 to -130 ppm). - -OCF₃ Group: A sharp singlet around δ -58 to -60 ppm.[9] |
| Mass Spec (ESI-MS) | - Molecular Ion Peak: A strong signal corresponding to the molecular ion [M-H]⁻ in negative ion mode at m/z 287.04. High-resolution mass spectrometry should confirm the elemental composition C₁₃H₈F₄O₂. |
Analytical Workflow and Protocols
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NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. For ¹³C and ¹⁹F spectra, proton decoupling should be applied.[9][10]
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard (like CFCl₃ for ¹⁹F).
-
-
Mass Spectrometry:
-
LC-MS: Perform analysis using a reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to confirm purity and retention time.
-
HRMS: Obtain high-resolution mass spectra using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass and elemental composition.
-
-
pKa Determination (UV-Metric Titration): [11][12][13][14]
-
Prepare a stock solution of the compound in methanol.
-
Create a series of buffer solutions with a range of known pH values (e.g., pH 7 to 11).
-
Add a small aliquot of the stock solution to each buffer and record the UV-Vis absorbance spectrum (200-400 nm).
-
Plot absorbance at a specific wavelength (where the ionized and non-ionized forms differ) against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
-
logP Determination (Shake-Flask Method): [15][16][17][18]
-
Prepare a solution of the compound in a biphasic system of n-octanol and a pH 7.4 phosphate buffer.
-
Shake the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Separate the layers and accurately measure the concentration of the compound in both the n-octanol and aqueous phases using UV-Vis spectroscopy or LC-MS.
-
Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Predicted Biological Activity and Therapeutic Potential
The incorporation of a trifluoromethyl or trifluoromethoxy group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1][2][19] These groups can improve metabolic stability by blocking sites of oxidative metabolism and increase lipophilicity, which can lead to better membrane permeability and oral bioavailability.[2][19] Phenolic scaffolds are present in a wide array of biologically active molecules and are known for activities including antioxidant, anti-inflammatory, and anticancer effects.[1][20][21]
Given its structure, 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol is a promising candidate for several therapeutic areas:
-
Anti-inflammatory Activity: Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which controls the expression of pro-inflammatory cytokines.[1] The unique electronic nature of this compound could lead to potent inhibition of such pathways.
-
Anticancer Activity: The trifluoromethyl group is a common feature in many anticancer drugs.[1][19] Compounds containing this moiety can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The diaryl structure may also contribute to binding with specific protein targets.[22]
-
Antimicrobial Activity: Diaryl ethers and substituted phenols have been investigated as inhibitors of bacterial enzymes, such as the enoyl-acyl carrier protein reductase (FabV), which is essential for fatty acid biosynthesis.[23][24][25] This scaffold could serve as a starting point for developing novel antibacterial agents.
Conclusion
3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol represents a novel and synthetically accessible chemical scaffold with high potential for drug discovery. Its design incorporates fluorine and trifluoromethoxy substituents strategically placed on a biaryl phenol core, predicting favorable physicochemical and pharmacokinetic properties. The proposed synthesis via Suzuki-Miyaura coupling is robust and scalable, and the outlined analytical protocols provide a clear path for its characterization. Based on structure-activity relationships of analogous compounds, this molecule warrants further investigation for its potential anti-inflammatory, anticancer, and antimicrobial activities. This technical guide serves as a foundational resource to encourage and facilitate future research into this promising compound.
References
- A-Technical-Guide-to-the-Biological-Activities- of-Trifluoromethyl-containing-Phenols. (n.d.). Benchchem.
-
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 6). MDPI. Retrieved April 4, 2026, from [Link]
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharmaguideline. Retrieved April 4, 2026, from [Link]
-
pKa Determination of Phenols and Derivatives. (n.d.). Scribd. Retrieved April 4, 2026, from [Link]
-
Suzuki-Miyaura Couplings of Fluorinated Arenes. (2017, June 22). ChemistryViews. Retrieved April 4, 2026, from [Link]
-
Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. (n.d.). Lirias. Retrieved April 4, 2026, from [Link]
-
Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.). National Institutes of Health. Retrieved April 4, 2026, from [Link]
-
A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. (n.d.). Royal Society of Chemistry. Retrieved April 4, 2026, from [Link]
-
Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). U.S. Environmental Protection Agency. Retrieved April 4, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved April 4, 2026, from [Link]
-
Spectrophotometric Determination of pKa of Phenol Red. (2017, February 15). University of Wisconsin-La Crosse. Retrieved April 4, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved April 4, 2026, from [Link]
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]
-
Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005, December 7). Dergipark. Retrieved April 4, 2026, from [Link]
-
Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. (2015, November 2). ACS Publications. Retrieved April 4, 2026, from [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (n.d.). MDPI. Retrieved April 4, 2026, from [Link]
-
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved April 4, 2026, from [Link]
-
Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023, March 15). MDPI. Retrieved April 4, 2026, from [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd. Retrieved April 4, 2026, from [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005, October 6). ACS Publications. Retrieved April 4, 2026, from [Link]
-
One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. (n.d.). Journal of Fluorine Chemistry. Retrieved April 4, 2026, from [Link]
-
Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. Retrieved April 4, 2026, from [Link]
- Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. (n.d.). Google Patents.
-
Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem. Retrieved April 4, 2026, from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved April 4, 2026, from [Link]
-
Synthesis method of 3, 5-difluorophenol. (n.d.). Patsnap. Retrieved April 4, 2026, from [Link]
-
Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. (n.d.). National Institutes of Health. Retrieved April 4, 2026, from [Link]
-
Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. (2015, October 15). PubMed. Retrieved April 4, 2026, from [Link]
-
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (n.d.). National Institutes of Health. Retrieved April 4, 2026, from [Link]
-
DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. (2023, December 23). ResearchGate. Retrieved April 4, 2026, from [Link]
-
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021, January 15). PubMed. Retrieved April 4, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved April 4, 2026, from [Link]
-
Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. (n.d.). J-Stage. Retrieved April 4, 2026, from [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Royal Society of Chemistry. Retrieved April 4, 2026, from [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine notes. Retrieved April 4, 2026, from [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). National Institutes of Health. Retrieved April 4, 2026, from [Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (n.d.). KOPS. Retrieved April 4, 2026, from [Link]
-
Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia. Retrieved April 4, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved April 4, 2026, from [Link]
-
The effect of fluorine substitution on the physicochemical properties and the cytochromes P-450 kinetics of acetaminophen. (2026, March 17). ResearchGate. Retrieved April 4, 2026, from [Link]
-
Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. (2025, October 15). PubMed. Retrieved April 4, 2026, from [Link]
-
Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study Of Gingerol Derivatives. (2025, February 4). Jefferson Digital Commons. Retrieved April 4, 2026, from [Link]
-
Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. (n.d.). ChemRxiv. Retrieved April 4, 2026, from [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin. Retrieved April 4, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved April 4, 2026, from [Link]
-
Synthesis, Spectrometry, Spectroscopy and Chromatography of Aromatic Compounds. (n.d.). E-Thesis. Retrieved April 4, 2026, from [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2013, March 12). ResearchGate. Retrieved April 4, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chemistryviews.org [chemistryviews.org]
- 5. A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. scribd.com [scribd.com]
- 14. web.pdx.edu [web.pdx.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. enamine.net [enamine.net]
- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 18. acdlabs.com [acdlabs.com]
- 19. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 20. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lirias.kuleuven.be [lirias.kuleuven.be]
- 24. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
